molecular formula C6H9N3O2 B2914866 ethyl 4-amino-1H-pyrazole-5-carboxylate CAS No. 55904-61-5

ethyl 4-amino-1H-pyrazole-5-carboxylate

Cat. No.: B2914866
CAS No.: 55904-61-5
M. Wt: 155.157
InChI Key: JLIFAQGFWIYWDA-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. scirp.org This is due to its presence in numerous compounds with a wide spectrum of pharmacological activities. scirp.org The pyrazole moiety is a critical component in the rational design of new drugs and is found in pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The versatility of the pyrazole core stems from its unique electronic and structural features. It is an electron-rich aromatic system, and the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets. researchgate.net Pyrazoles serve as versatile scaffolds in organic synthesis and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical and agrochemical industries. researchgate.netmdpi.com Marketed drugs containing the pyrazole ring, such as Celecoxib, highlight the therapeutic importance of this heterocyclic motif. semanticscholar.org

Overview of Research Trends in Amino-Substituted Pyrazole Compounds

The functionalization of the pyrazole nucleus with amino substituents has led to a diverse class of pharmacologically active compounds. researchgate.net The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—dramatically influences the compound's chemical reactivity and biological activity, defining distinct research trends for each isomer. researchgate.netnih.gov

3-Aminopyrazoles: These compounds are widely reported as anticancer and anti-inflammatory agents. researchgate.net The spatial arrangement of nitrogen atoms in 3-aminopyrazoles can form a hydrogen bond "zipper" structure, enhancing their binding affinity to biological receptors. mdpi.com

4-Aminopyrazoles: Research dating back to the 1970s has explored 4-aminopyrazoles for their anticonvulsant properties. researchgate.netnih.gov Compared to their 3- and 5-amino counterparts, they have shown different profiles of anti-inflammatory and anticancer activity but have attracted attention for other applications, including as antioxidants. researchgate.netchim.it

5-Aminopyrazoles: This class of compounds is highly versatile and widely reported in medicinal chemistry. researchgate.netchim.it They are extensively used as intermediates for kinase inhibitors, particularly p38MAPK and Bruton's tyrosine kinase (BTK) inhibitors. chim.it The recently approved drug Pirtobrutinib, a BTK inhibitor for treating mantle cell lymphoma, features a 5-aminopyrazole core, underscoring the therapeutic significance of this scaffold. chim.it Additionally, 5-aminopyrazoles have been investigated as anticancer, antibacterial, and antimalarial agents. researchgate.netchim.it

Aminopyrazole IsomerPrimary Research FocusExample Applications
3-AminopyrazolesAnticancer, Anti-inflammatoryDevelopment of kinase inhibitors, synthesis of fused heterocyclic systems. researchgate.netmdpi.com
4-AminopyrazolesAnticonvulsant, AntioxidantInvestigated for neurological applications and as coloring agents. researchgate.netchim.it
5-AminopyrazolesKinase Inhibition, Anticancer, Anti-infectiveBuilding blocks for BTK inhibitors (e.g., Pirtobrutinib), antibacterial, and antimalarial compounds. researchgate.netchim.it

Historical Development of Research on Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate

For instance, the synthesis of closely related compounds like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been achieved by refluxing phenylhydrazine (B124118) with ethyl (ethoxymethylene)cyanoacetate. researchgate.net This general strategy, involving the reaction of a hydrazine (B178648) with an appropriately functionalized three-carbon electrophile, represents a classic and enduring approach to constructing the pyrazole ring. The development and availability of this compound as a research chemical is a result of the refinement of such foundational synthetic routes.

The compound is not typically an end-product in itself but rather a crucial starting material. scirp.org Its value lies in the strategic placement of its functional groups—an amino group and an ethyl ester—which allow for a wide range of subsequent chemical transformations. Researchers have long utilized this and similar aminopyrazole carboxylates as building blocks for constructing more elaborate, fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] scirp.orgnih.govtriazines, which are of significant interest in medicinal chemistry. researchgate.net Therefore, the historical significance of this compound is defined by its long-standing role as a versatile and reliable intermediate in the synthesis of novel heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFAQGFWIYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971321
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-61-5
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-1H-pyrazole-3-carboxylate
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Synthetic Methodologies and Strategies for Ethyl 4 Amino 1h Pyrazole 5 Carboxylate

Conventional Synthetic Approaches to the Pyrazole (B372694) Scaffold

Traditional methods for synthesizing the pyrazole core of ethyl 4-amino-1H-pyrazole-5-carboxylate have been well-established, providing reliable pathways to this important molecule. These methods often involve the reaction of open-chain precursors that undergo cyclization to form the heterocyclic ring.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. A prominent route to aminopyrazoles involves the condensation of hydrazine with α,β-unsaturated nitriles that possess a leaving group on the double bond.

A detailed mechanistic study has explored the reaction between methyl hydrazine and ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds through the formation of Michael adducts. Under thermodynamic control (ethanol, 70°C), the reaction favors the formation of the 5-aminopyrazole regioisomer, which is structurally analogous to the target compound. In contrast, kinetic control (sodium ethoxide in ethanol (B145695), 0°C) leads to the 3-aminopyrazole isomer. This highlights the critical role of reaction conditions in directing the regiochemical outcome of the cyclization.

ReactantsConditionsProductReference
Methyl hydrazine, Ethyl 2-cyano-3-ethoxyacrylateEtOH, 70°C, 2-10 h5-Aminopyrazole derivative (Thermodynamic product) chim.it
Methyl hydrazine, Ethyl 2-cyano-3-ethoxyacrylateEtONa, EtOH, 0°C, 2-3 h3-Aminopyrazole derivative (Kinetic product) chim.it

Reactions Involving Arylhydrazononitriles and Alpha-Halo Acid Derivatives

Another effective strategy for constructing the 4-aminopyrazole ring involves the use of arylhydrazononitrile intermediates, which are then cyclized with an alpha-halo acid derivative. This method introduces a methylene (B1212753) group necessary for the ring closure, leading to the formation of the pyrazole core.

The synthesis of ethyl 4-amino-3-cyano-1H-pyrazole-5-carboxylates has been achieved through this pathway. The key step is the reaction of a dicyanohydrazone with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a Thorpe-Ziegler type cyclization. Microwave activation has been shown to be beneficial, often leading to improved yields and reduced reaction times. researchgate.net

Reactant 1Reactant 2BaseSolventConditionsProduct
DicyanohydrazoneEthyl bromoacetateK₂CO₃DMF90°C, 5-7 hEthyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate

Coupling of Ethyl Cyanoacetate (B8463686) with Aromatic Diazonium Salts

A two-step synthetic strategy provides an efficient route to substituted 4-aminopyrazoles. This process begins with an azo coupling reaction between a diazonium salt and ethyl cyanoacetate. The resulting hydrazone intermediate is then subjected to a Thorpe-Ziegler cyclization to form the final pyrazole product. tu-clausthal.detu-clausthal.deresearchgate.net

In a specific application of this method, pyrazolyldiazonium chlorides are coupled with the active methylene group of ethyl cyanoacetate in the presence of sodium acetate. This initial step yields substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates. These intermediates are then cyclized to afford a range of substituted ethyl 4-amino-[1,3'-bipyrazole]-3-carboxylates in good to excellent yields. tu-clausthal.detu-clausthal.deresearchgate.net The Thorpe-Ziegler reaction is an intramolecular self-condensation of dinitriles catalyzed by a base, leading to a cyclic enamine after hydrolysis. wikipedia.org

Reactant 1Reactant 2Coupling ConditionsCyclizationProductYieldReference
Pyrazolyldiazonium chloridesEthyl cyanoacetateNaOAc, EtOH/H₂O, 0°C to rt, 3 hThorpe-ZieglerEthyl 4-amino-[1,3'-bipyrazole]-3-carboxylates73-87% (hydrazone) tu-clausthal.deresearchgate.net

Synthesis from Ethyl Acetoacetate (B1235776) and Hydrazine Hydrate (B1144303)

The reaction between β-ketoesters, such as ethyl acetoacetate, and hydrazine hydrate is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. This reaction can be extended to produce a variety of substituted pyrazoles. For instance, new heterocyclic compounds have been synthesized starting from the reaction of 4-aminobenzohydrazide with ethyl acetoacetate in ethanol, which forms a pyrazole derivative. anjs.edu.iq While this specific example does not yield the title compound directly, it illustrates the utility of these starting materials in constructing the pyrazole ring. The versatility of this approach is further demonstrated in multicomponent reactions where ethyl acetoacetate and hydrazine hydrate are key reactants. nih.govbeilstein-journals.org

Condensation Reactions with Cyanoacetate Derivatives

Ethyl cyanoacetate and its derivatives are versatile precursors in the synthesis of aminopyrazoles. The reaction between ethyl cyanoacetate and phenylhydrazine (B124118), often facilitated by a base like sodium alcoholate, can lead to the formation of aminopyrazolone structures. The regiochemical outcome depends on the initial site of nucleophilic attack and the subsequent cyclization pathway. afinitica.com

Furthermore, ethyl cyanoacetate is a common component in multicomponent reactions for the synthesis of complex heterocyclic systems containing a pyrazole core. For example, it can be used in reactions with aldehydes, hydrazines, and other active methylene compounds to build fused ring systems like pyranopyrazoles. tandfonline.com A four-component reaction involving enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate in water has been developed as a straightforward and sustainable approach to synthesize pyrazolo[3,4-b]pyridine derivatives.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives. These modern approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies include the use of water as a solvent, microwave and ultrasound assistance, and the application of multicomponent reactions (MCRs). tu-clausthal.deresearchgate.netresearchgate.net

MCRs are particularly advantageous as they allow for the construction of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste. nih.govniscpr.res.in For example, the one-pot, four-component reaction of aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate is a common green method for synthesizing pyranopyrazole derivatives. nih.gov These reactions can often be performed in environmentally benign solvents like water or ethanol, and sometimes under catalyst-free conditions. tandfonline.com The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve yields. chim.it These sustainable methodologies represent a significant advancement in the synthesis of this compound and related compounds, offering more environmentally friendly and economically viable production routes. tu-clausthal.deresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrti.org In the synthesis of pyrazole derivatives, microwave irradiation facilitates rapid and efficient heterocyclocondensation reactions. nih.gov For instance, the synthesis of 5-aminopyrazol-4-yl ketones can be achieved rapidly by treating β-ketonitriles with N,N'-diphenylformamidine, followed by a microwave-irradiated cyclocondensation with a hydrazine. nih.gov

Similarly, three-component protocols for synthesizing related fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidin-4-ones, have been successfully developed using microwave assistance. nih.gov In one example, methyl 5-aminopyrazole-4-carboxylates were reacted with trimethyl orthoformate and various primary amines in ethanol at 160 °C for 55 minutes under microwave irradiation, demonstrating the utility of this technology for derivatives of the core aminopyrazole carboxylate structure. nih.gov Another microwave-mediated approach for synthesizing 1H-pyrazole-5-amines in 1 M HCl at 150 °C allows for product formation in minutes with minimal need for purification. rti.org These protocols highlight the potential for microwave heating to significantly streamline the synthesis of this compound and its analogs.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

Synthesis Method Temperature (°C) Time Yield Reference
Pyrazolo[3,4-d]pyrimidin-4-ones Microwave 160 55 min Poor to Good nih.gov
1H-Pyrazole-5-amines Microwave 150 10 min Not specified rti.org
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Microwave 160 2 min 81% scispace.com
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Microwave 175 1.5 min 82% scispace.com
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Conventional Reflux Reflux 16 h 65% nih.gov

Ultrasound-Mediated Reaction Enhancements

Ultrasound irradiation, or sonication, provides an alternative energy source that can enhance chemical reactivity, particularly in heterogeneous systems. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature microenvironments, which can accelerate reaction rates and improve yields.

In the context of synthesizing fused heterocyclic systems from 5-aminopyrazoles, ultrasound has been shown to be effective. For example, an efficient three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives was achieved by reacting 5-aminopyrazoles, 4-hydroxycoumarin, and isatin under ultrasound irradiation in water. nih.gov This method underscores the potential of ultrasound to promote complex cyclization reactions in environmentally friendly solvents, a strategy that could be adapted for the synthesis of this compound.

Development of Solvent-Free and Catalyst-Free Synthetic Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including volatile organic solvents and heavy metal catalysts. Consequently, the development of solvent-free and catalyst-free reaction conditions is a significant goal in modern organic synthesis.

For the construction of pyrazole rings, several such protocols have been reported. A notable example is the multicomponent, solvent-free synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines, which proceeds by reacting a hydrazine, a β-ketonitrile, and a β-diketone to obtain the product exclusively. nih.gov Furthermore, catalyst-free [3 + 2] cycloaddition reactions have been developed for synthesizing 5-trifluoromethylpyrazoles from hydrazonyl chlorides and 2-bromo-3,3,3-trifluoropropene. organic-chemistry.org This approach is operationally simple and demonstrates high functional group tolerance and scalability. organic-chemistry.org These methodologies represent a promising avenue for the environmentally responsible production of pyrazole-based compounds.

Aqueous Media Reactions for Environmental Sustainability

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, this property can also be exploited to simplify product isolation. The use of phase-transfer catalysts or co-solvents can overcome solubility issues.

The synthesis of pyrazole derivatives has been successfully performed in aqueous media. As mentioned previously, the ultrasound-mediated, three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from 5-aminopyrazoles proceeds efficiently in water, demonstrating the feasibility of using this green solvent for complex heterocyclic synthesis. nih.gov The development of similar aqueous protocols for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Atom-Economical and Eco-Friendly Protocols in Pyrazole Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as multicomponent reactions (MCRs) and one-pot syntheses, are inherently more efficient and generate less waste.

The synthesis of pyrazoles is well-suited to these strategies. MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are a common method for pyrazole synthesis. nih.gov Similarly, one-pot procedures, such as the synthesis of pyrazoles from (hetero)arenes and carboxylic acids via successive ketone and β-diketone formation followed by cyclization with hydrazine, offer a rapid and efficient route that avoids the isolation of intermediates. rsc.org These approaches maximize efficiency and minimize waste, aligning with the goals of creating eco-friendly protocols for producing valuable compounds like this compound. nih.govrsc.org

Regioselective Synthesis of this compound and Related Analogs

A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the reaction. The reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine can potentially yield two different regioisomers. The synthesis of this compound, as opposed to its more commonly synthesized isomer, ethyl 5-amino-1H-pyrazole-4-carboxylate, requires careful selection of precursors and reaction conditions.

The most common route to the aminopyrazole carboxylate core involves the cyclocondensation of a hydrazine with a functionalized three-carbon synthons like ethyl (ethoxymethylene)cyanoacetate or related enaminones. prepchem.comnih.gov The reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate, for example, typically yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. prepchem.com

Achieving the alternative 4-amino-5-carboxylate substitution pattern requires a different synthetic strategy. One conceptual approach involves using a precursor where the nitrogen and carbon functionalities are pre-arranged to direct the cyclization to the desired regioisomer. For instance, the cyclization of hydrazones derived from α-methylene carbonyl compounds with ethyl diazoacetate can be highly regioselective. nih.gov The development of a novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, involving acylation of hydrazines with methyl malonyl chloride followed by cyclization, demonstrates that multi-step, regiocontrolled routes can be designed to access specific substitution patterns that are disfavored in simpler condensations. nih.gov The precise synthesis of this compound would necessitate a similarly well-designed, regioselective strategy.

Table 2: Examples of Precursors and Resulting Pyrazole Regioisomers

Precursor 1 Precursor 2 Product Regioisomer Reference
Phenylhydrazine Ethyl (ethoxymethylene)cyanoacetate Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate prepchem.com
Arylhydrazines Diethyl [(dimethylamino)methylene]malonate Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates nih.gov
Hydrazides Ketene (B1206846) dithioacetal Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates researchgate.net
Hydrazonyl chlorides 2-Bromo-3,3,3-trifluoropropene 5-Trifluoromethylpyrazoles organic-chemistry.org

Industrial Scalability Considerations in the Synthesis of Pyrazole Carboxylates

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces numerous challenges, including reaction safety, heat management, cost-effectiveness, and process control. For the synthesis of pyrazole carboxylates, traditional batch processing can be limiting.

Continuous flow chemistry offers a compelling alternative for large-scale synthesis. nih.gov In a flow reactor, reactants are continuously pumped through a heated tube or coil, where they mix and react. This methodology provides significant advantages over batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volume at any given time, and improved consistency and product quality. scispace.comnih.gov Flow processes have been successfully established for the synthesis of pyrazole derivatives, achieving good to very good yields with excellent regioselectivities. nih.gov The synthesis of the drug sildenafil, which contains a pyrazolopyrimidinone core, has been demonstrated on a large scale using a flow process, highlighting the industrial viability of this technology for complex heterocyclic synthesis. nih.gov Applying continuous flow principles to the regioselective synthesis of this compound would be a critical step in enabling its efficient and safe production on an industrial scale.

Chemical Transformations and Derivatization of Ethyl 4 Amino 1h Pyrazole 5 Carboxylate

Reactivity of the Amino Functional Group

The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a primary site for electrophilic attack. Its nucleophilic character drives numerous derivatization reactions, including acylations, alkylations, and condensations, which are fundamental for building diverse molecular architectures.

The amino group of aminopyrazoles readily undergoes acylation with various acylating agents. For instance, reactions with reagents like chloroacetyl chloride, acetic anhydride, or benzoyl chloride lead to the formation of the corresponding 5-acylamino pyrazoles. scirp.org These reactions typically proceed under basic conditions. scirp.org Subsequent reduction of the resulting amide functionality, for example using lithium aluminum hydride (LiAlH₄), provides a pathway to 5-alkylamino pyrazoles, effectively achieving N-alkylation of the amino group. scirp.org This two-step process is a common strategy for introducing alkyl substituents onto the amino nitrogen. scirp.org

Table 1: Examples of Acylation Reactions on Aminopyrazole Scaffolds An interactive data table is available below the static version.

Reagent Product Type Reference
Acetic Anhydride 5-acylamino pyrazole scirp.org
Benzoyl Chloride 5-acylamino pyrazole scirp.org

Interactive Table: Acylation Reactions

ReagentProduct TypeReference
Acetic Anhydride5-acylamino pyrazole scirp.org
Benzoyl Chloride5-acylamino pyrazole scirp.org
Chloroacetyl Chloride3H-imidazo[1,2-b]pyrazo-2-ol (via cyclization) scirp.org

The primary amino group of ethyl aminopyrazole-carboxylates can be converted into a diazonium salt through diazotization, typically using sodium nitrite (B80452) in an acidic medium. researchgate.netnih.gov These pyrazolediazonium salts are reactive intermediates that can undergo various subsequent reactions. arkat-usa.org

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. The diazonium intermediate can couple with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to form azo derivatives. researchgate.net These azo compounds can then undergo intramolecular cyclization to yield fused ring systems like pyrazolo[5,1-c] nih.govchim.itchemsynthesis.comtriazines. researchgate.net This tandem diazotization-cyclization strategy is a powerful method for constructing novel nitrogen-rich heterocyclic frameworks. nih.gov The reaction often proceeds via a Michael-type addition of the pyrazole NH onto a cyano group in the coupled intermediate. researchgate.net

Table 2: Tandem Diazotization-Cyclization Reaction Example An interactive data table is available below the static version.

Starting Material Reagents Intermediate Final Product Reference

Interactive Table: Diazotization-Cyclization

Starting MaterialReagentsIntermediateFinal ProductReference
Ethyl 3-amino-1H-pyrazole-4-carboxylate1. NaNO₂/HCl 2. MalononitrileAzo derivativePyrazolo[5,1-c] nih.govchim.itchemsynthesis.comtriazine researchgate.net

The nucleophilic amino group can react with various carbonyl compounds, particularly β-dicarbonyl compounds, to form new heterocyclic rings. For example, the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone (B45752) in the presence of a Lewis acid like tin(IV) chloride can produce pyrazolo[3,4-b]pyridine derivatives. researchgate.net This transformation showcases the amino group's ability to participate in condensation and cyclization cascades. Similarly, reactions with other active methylene compounds, such as ethyl cyanoacetate, have been reported to yield substituted 5-aminopyrazoles. beilstein-journals.org

The reaction of aminopyrazoles with ethyl (ethoxymethylene)cyanoacetate is a well-established method for synthesizing the pyrazole ring itself, highlighting the reactivity of amino groups (in the form of hydrazines) with carbonyl-containing precursors. scirp.orgprepchem.com

Transformations of the Ester Moiety

The ethyl carboxylate group at the C5 position is an important functional handle that can be modified through various reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). nih.gov This conversion is a standard transformation for ester groups. nih.gov The resulting 4-amino-1H-pyrazole-5-carboxylic acid is itself a valuable intermediate. nih.gov However, research has shown that while saponification of similar pyrazole esters can proceed smoothly, the isolation of the resulting carboxylic acids can be complicated due to partial decarboxylation under certain conditions. nih.gov This indicates that careful control of the reaction and workup conditions is necessary to achieve high yields of the desired carboxylic acid. nih.gov

The ester group is susceptible to nucleophilic substitution, allowing for its conversion into a variety of other functional groups, most notably amides. The reaction with amines (aminolysis) can produce the corresponding pyrazole-4-carboxamides. This transformation is crucial for synthesizing derivatives with potential biological activity, as the amide bond is a key feature in many pharmaceutical compounds. tandfonline.comnih.gov The synthesis of pyrazole carboxylic acid amides has been accomplished by reacting the corresponding pyrazole-carbonyl chloride (derived from the carboxylic acid) with amines. tandfonline.comnih.gov Direct conversion from the ethyl ester is also a feasible and common synthetic route.

Furthermore, transesterification can be achieved by reacting the ethyl ester with a different alcohol under catalytic conditions, leading to other ester derivatives. For example, when a cyclization reaction was carried out in a methanolic medium, transesterification from an ethyl ester to a methyl ester was observed. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Ethyl 4-amino-1H-pyrazole-5-carboxylate
Chloroacetyl chloride
Acetic anhydride
Benzoyl chloride
Lithium aluminum hydride
Sodium nitrite
Malononitrile
Ethyl cyanoacetate
Acetylacetone
Tin(IV) chloride
Ethyl (ethoxymethylene)cyanoacetate
4-amino-1H-pyrazole-5-carboxylic acid
Pyrazolo[5,1-c] nih.govchim.itchemsynthesis.comtriazine

Modifications and Annulation of the Pyrazole Ring System

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester functionality in an ortho-arrangement, makes it a valuable precursor for the construction of various fused heterocyclic systems. These annulation reactions are pivotal in medicinal chemistry for the generation of novel scaffolds with diverse pharmacological activities.

Cyclization Reactions to Form Fused Heterocyclic Systems

The strategic placement of the amino and carboxylate groups on the pyrazole core allows for the regioselective synthesis of several fused bicyclic heterocycles, including pyrimidines, pyrimidines, imidazoles, pyridazines, and diazepines, through cyclocondensation reactions with appropriate synthons.

The synthesis of the pyrazolo[4,3-d]pyrimidine core from this compound is a well-established transformation that involves the construction of a pyrimidine (B1678525) ring fused to the [4,3-d] face of the pyrazole. This is typically achieved by reacting the ortho-aminoester with a one-carbon (C1) synthon, which provides the final carbon atom required to complete the six-membered pyrimidine ring.

Commonly employed C1 synthons for this cyclization include formamide (B127407), urea, and formamide acetals. For instance, heating ethyl 5-amino-1-substituted-pyrazole-4-carboxylate derivatives with formamide leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov By analogy, reacting this compound with such reagents is expected to yield the isomeric pyrazolo[4,3-d]pyrimidin-4-ones.

A versatile and highly reactive C1 synthon is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netresearchgate.netscirp.org The reaction likely proceeds through an initial attack of the C4-amino group on the DMF-DMA to form an N,N-dimethylaminomethyleneamino intermediate. Subsequent intramolecular cyclization, driven by the attack of the pyrazole's ring nitrogen (N1) or the ester group, followed by the elimination of methanol (B129727) and dimethylamine, yields the aromatic pyrazolo[4,3-d]pyrimidine ring system.

Table 1: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

Reagent (C1 Synthon)ProductTypical Conditions
FormamidePyrazolo[4,3-d]pyrimidin-4(5H)-oneHeating at reflux
UreaPyrazolo[4,3-d]pyrimidine-4,6(5H,7H)-dioneHeating/Fusion
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4-(Dimethylamino)pyrazolo[4,3-d]pyrimidineHeating in a suitable solvent (e.g., xylene)

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent reaction in heterocyclic chemistry. The most common and established synthetic route involves the cyclocondensation of 5-aminopyrazoles (or 3-aminopyrazoles) with β-dicarbonyl compounds or their equivalents, such as β-ketoesters, enaminones, or acetylenic esters. nih.govbme.hu In this reaction, the pyrimidine ring is formed by the reaction of the 1,3-dielectrophilic synthon with the N1 nitrogen and the exocyclic C5 amino group of the pyrazole.

However, the starting material , this compound, is a 4-aminopyrazole. The location of the amino group at the C4 position prevents the direct, classical cyclization pathway to the pyrazolo[1,5-a]pyrimidine (B1248293) system, as it lacks the required 1,5-relationship between the endocyclic nitrogen and the exocyclic amino group. Consequently, the formation of pyrazolo[1,5-a]pyrimidine derivatives from this compound is not a conventional or commonly reported transformation and would require a non-classical pathway or molecular rearrangement. The literature overwhelmingly points to 5-aminopyrazoles as the key precursors for this fused ring system. nih.govresearchgate.netias.ac.inekb.eg

The construction of an imidazole (B134444) ring fused to the C4 and C5 positions of the pyrazole core results in the imidazo[4,5-c]pyrazole (B1259334) system. This transformation can be achieved starting from this compound. A general strategy for forming a fused imidazole from an ortho-aminoester involves reaction with a C1 synthon that ultimately forms the C2 of the imidazole ring.

One such approach involves the reaction with orthoesters, such as triethyl orthoformate. The 4-amino group reacts first to form an ethoxymethyleneamino intermediate. This intermediate can then be cyclized by heating, often in the presence of an acid catalyst, to yield the fused imidazole system. Subsequent treatment with ammonia (B1221849) or a primary amine can introduce substituents at the imidazole nitrogen. While specific examples starting from this compound are not detailed in the provided results, this represents a plausible and standard method in heterocyclic synthesis. More complex, multi-step syntheses of this ring system often start from 5-aminopyrazoles and involve functionalization of the C4 position prior to cyclization. nih.govscirp.org

Table 2: Plausible Synthesis of Imidazo[4,5-c]pyrazole Derivatives

Reagent SequenceIntermediateFinal Product
1. Triethyl Orthoformate, Acetic Anhydride2. Ammonia or Primary Amine (R-NH₂)Ethyl 4-(ethoxymethyleneamino)-1H-pyrazole-5-carboxylate5-Substituted-5H-imidazo[4,5-c]pyrazol-4-one

The synthesis of the pyrazolo[4,3-c]pyridazine ring system from this compound requires the construction of a pyridazine (B1198779) ring fused to the C3 and C4 positions of the pyrazole. This is a more complex transformation as it necessitates the involvement of the C3-H bond of the pyrazole ring.

A feasible synthetic route involves the diazotization of the 4-amino group to generate a reactive pyrazolediazonium salt. This salt can then undergo a Japp–Klingemann reaction by coupling with a β-dicarbonyl compound or a β-ketoester, such as ethyl acetoacetate (B1235776). The resulting hydrazone intermediate can then be induced to cyclize under acidic conditions (e.g., using sulfuric or polyphosphoric acid). This intramolecular electrophilic substitution reaction would involve the attack of the pyrazole C3 onto the hydrazone, followed by dehydration, to form the fused pyridazinone ring. While the diazotization of aminopyrazoles is a known process, the subsequent intramolecular cyclization to form the [4,3-c] fused system is highly dependent on the specific substrate and reaction conditions. researchgate.netnih.gov

The formation of a pyrazolo[1,5-a] nih.govbme.hudiazepine (B8756704) involves the annulation of a seven-membered diazepine ring across the N1 and C5 positions of the pyrazole core. This synthesis can be envisioned from this compound through a multi-step sequence.

Drawing an analogy from the synthesis of similar systems, a general strategy involves first alkylating the N1 position of the pyrazole ring with a synthon containing a protected amino group. chemrxiv.org For example, this compound could be reacted with a 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide) under basic conditions. After N-alkylation, the protecting group (e.g., phthalimide) is removed to liberate the primary amine. The final step is an intramolecular cyclization, where the newly freed amino group attacks the C5-ester, leading to amide formation and the closure of the seven-membered diazepine ring, yielding a pyrazolo[1,5-a] nih.govbme.hudiazepinone derivative.

Table 3: Proposed Synthesis of Pyrazolo[1,5-a] nih.govbme.hudiazepine-4-one

StepReagentsIntermediate/Product
1. N-AlkylationN-(3-bromopropyl)phthalimide, K₂CO₃, DMFEthyl 4-amino-1-(3-phthalimidopropyl)-1H-pyrazole-5-carboxylate
2. DeprotectionHydrazine (B178648) hydrate (B1144303), Ethanol (B145695)Ethyl 4-amino-1-(3-aminopropyl)-1H-pyrazole-5-carboxylate
3. CyclizationHeat or base catalyst8-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] nih.govbme.hudiazepin-4-one

Halogenation of the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic substitution, and halogenation represents a key transformation for introducing functional handles for further derivatization. The direct C-H halogenation of the pyrazole nucleus, particularly at the C-4 position of 5-aminopyrazole systems, can be effectively achieved using N-halosuccinimides (NXS) as safe and accessible halogenating agents. beilstein-archives.org

This method provides a metal-free pathway to synthesize 4-halogenated pyrazole derivatives under mild conditions, typically at room temperature. beilstein-archives.org The reaction proceeds with moderate to excellent yields and demonstrates a broad substrate scope. For 3-aryl-1H-pyrazol-5-amines, reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are used for bromination, chlorination, and iodination, respectively. beilstein-archives.org The solvent can play a crucial role, with dimethyl sulfoxide (B87167) (DMSO) sometimes acting as both solvent and catalyst in the transformation. beilstein-archives.org

While direct halogenation of this compound is not explicitly detailed in the cited literature, the halogenation of structurally similar 3-aryl-1H-pyrazol-5-amines provides a strong precedent for this transformation. The ester group at the C-5 position is well-tolerated in such reactions. beilstein-archives.org The reaction involves the electrophilic attack of the halogenating agent on the electron-rich pyrazole ring, leading to the formation of the 4-halo derivative. beilstein-archives.org

Table 1: Halogenation of 3-Aryl-1H-Pyrazol-5-Amines with NXS Reagents beilstein-archives.org

Halogenating Agent Halogen Introduced Product Type Yield
N-Bromosuccinimide (NBS) Bromine 4-Bromo-3-aryl-1H-pyrazol-5-amine Good to Excellent
N-Iodosuccinimide (NIS) Iodine 4-Iodo-3-aryl-1H-pyrazol-5-amine Good to Excellent
N-Chlorosuccinimide (NCS) Chlorine 4-Chloro-3-aryl-1H-pyrazol-5-amine Moderate to Good

Synthesis of N-Substituted Pyrazole Derivatives from this compound

The synthesis of N-substituted pyrazole derivatives is a cornerstone of medicinal chemistry, as the substituent at the N-1 position significantly influences the biological activity of the resulting molecule. scirp.orgnih.gov For this compound, N-substituted derivatives are typically prepared via two main strategies: direct N-alkylation/arylation of the pyrazole ring or by constructing the pyrazole ring using a pre-substituted hydrazine.

The direct N-alkylation of NH-pyrazoles can be achieved using alkyl halides. This method involves the reaction of the parent pyrazole with an appropriate alkyl halide, often in the presence of a base, to yield the N-1 alkylated product. researchgate.net

However, the most prevalent and versatile method for synthesizing a wide array of N-substituted 5-aminopyrazole-4-carboxylates involves the condensation of a substituted hydrazine with a suitable three-carbon precursor, such as ethyl (ethoxymethylene)cyanoacetate. scirp.orgnih.govresearchgate.net This approach offers high regioselectivity and allows for the introduction of diverse substituents at the N-1 position by simply varying the choice of the starting hydrazine derivative. scirp.org This condensation reaction is a primary route for accessing compounds like ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates. nih.govresearchgate.net

For instance, the reaction of 4-methylbenzenesulfonohydrazide (B56588) with (E)-ethyl 2-cyano-3-ethoxyacrylate in refluxing ethanol yields ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. nih.govresearchgate.net Similarly, reacting 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate produces ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate. scirp.org These syntheses highlight the modularity of using substituted hydrazines to build the desired N-substituted pyrazole core. scirp.orgnih.govresearchgate.net

These N-substituted 5-aminopyrazoles are valuable intermediates for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, further expanding their chemical diversity and utility. nih.govekb.eg

Table 2: Synthesis of N-Substituted Ethyl 5-Amino-1H-Pyrazole-4-Carboxylates via Condensation

N-1 SubstituentHydrazine PrecursorThree-Carbon PrecursorProductReference
(4-methylphenyl)sulfonyl4-methylbenzenesulfonohydrazide(E)-ethyl 2-cyano-3-ethoxyacrylateEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.govresearchgate.net
2-hydroxy-2-phenylethyl2-hydrazino-1-phenylethanolethyl (ethoxymethylene)cyanoacetateEthyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate scirp.org
2,2-diethoxyethylHydrazine acetaldehyde (B116499) diethylacetalethyl (ethoxymethylene)cyanoacetate5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate scirp.org

Spectroscopic Characterization Methodologies for Ethyl 4 Amino 1h Pyrazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the molecular structure of ethyl 4-amino-1H-pyrazole-5-carboxylate derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic arrangement and connectivity can be established.

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms in the molecule. For derivatives of this compound, the ¹H NMR spectrum exhibits several characteristic signals.

The ethyl ester group consistently displays a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–), a result of spin-spin coupling. The amino group (–NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The proton attached to the pyrazole (B372694) ring (C₃–H) manifests as a singlet, providing a key marker for the pyrazole core.

In a study of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, specific chemical shifts were recorded in DMSO-d₆. nih.gov The ethyl group protons appeared as a triplet at δ 1.29 ppm and a quartet at δ 4.18 ppm. nih.gov The amino protons were observed as a singlet at δ 4.22 ppm, and the pyrazole C₃–H proton resonated as a singlet at δ 7.90 ppm. nih.gov The substituent groups, in this case, a tosyl group, also show their own characteristic signals, such as a singlet for the methyl group at δ 2.34 ppm and doublets for the aromatic protons at δ 7.46 and 7.84 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for an this compound Derivative nih.gov

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH1.29Triplet7.2
-OCH₂CH₃4.18Quartet2.7
-NH4.22SingletN/A
Pyrazole C₃-H7.90SingletN/A
Aromatic CH2.34SingletN/A
Aromatic H7.46Doublet8.1
Aromatic H7.84Doublet8.1

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the number and type of carbon environments.

For pyrazole derivatives, the spectra reveal signals for the carbons of the ethyl group, the ester carbonyl carbon, and the carbons of the pyrazole ring (C₃, C₄, and C₅). The chemical shift of the carbonyl carbon is typically found significantly downfield (δ > 160 ppm). The pyrazole ring carbons resonate in the aromatic region, with their specific shifts being sensitive to the nature of substituents.

In a series of 4,5-dihydro-1H-pyrazole derivatives, typical chemical shifts were observed on average at δ 157.0 (C₃), 46.4 (C₄), and 88.4 (C₅). nih.gov The consistency of the C₅ chemical shift across the series highlighted the inductive effect of the amino group at that position. nih.gov For various 5-amino-1H-pyrazole-4-carbonitrile derivatives, which share the same core, ¹³C NMR signals confirm the pyrazole structure with carbons appearing in ranges from δ 112 ppm to δ 162 ppm depending on the substituents. rsc.org

Table 2: General ¹³C NMR Chemical Shift Ranges for this compound Derivatives nih.govrsc.org

Carbon AssignmentTypical Chemical Shift Range (δ, ppm)
-OCH₂CH₃~14-15
-OCH₂CH₃~59-61
Pyrazole C~85-95
Pyrazole C~140-158
Pyrazole C~150-155
Ester C=O~162-168

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment, especially for complex derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It is used to definitively assign the protonated carbons in the pyrazole ring and the ethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between substituents on the N₁ position and protons on the pyrazole ring or the C₅ amino group.

Although specific 2D NMR data for the parent compound is not detailed in the provided sources, the application of these techniques is standard practice for the structural elucidation of novel pyrazole derivatives. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound derivatives shows distinct absorption bands. The N–H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the 3300–3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the ester group is observed around 1680–1710 cm⁻¹. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are found in the 1500–1620 cm⁻¹ region.

For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, characteristic IR absorptions were noted at 3480 cm⁻¹ (N-H), 1693 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N). nih.gov Similarly, various 5-amino-1H-pyrazole-4-carbonitrile derivatives exhibit N-H stretching bands in the 3300-3480 cm⁻¹ range and C=N/C=C ring vibrations between 1500-1640 cm⁻¹. rsc.org Raman spectroscopy, while less commonly reported, provides complementary data, particularly for symmetric and non-polar bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives nih.govrsc.org

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Ester (C=O)Stretching1680 - 1710
Pyrazole Ring (C=N, C=C)Stretching1500 - 1620

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition.

In electron ionization mass spectrometry (EI-MS), the spectrum of an ethyl 4-aminopyrazole carboxylate derivative will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (–OC₂H₅) or the entire ester group.

For Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the molecular ion was observed at m/z 309. nih.gov Key fragments were seen at m/z values corresponding to the loss of parts of the sulfonyl group and other cleavages. nih.gov The mass spectrum for Ethyl 5-amino-1-methylpyrazole-4-carboxylate is also available, providing another example for this class of compounds. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.0001 Da), which allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, serving as a final confirmation of the compound's identity.

Table 4: GC/MS Fragmentation Data for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate nih.gov

m/zRelative Intensity (%)Possible Fragment
3098.37[M]⁺
2456.07[M - SO₂]⁺
15512.81[M - C₇H₇SO₂]⁺
9133.88[C₇H₇]⁺ (Tropylium ion)
44100Base Peak

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, providing exact bond lengths, bond angles, and torsional angles.

The crystal structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has been solved, revealing a monoclinic crystal system with the space group P2₁/n. nih.gov The analysis showed that the benzene (B151609) and pyrazole rings are inclined to each other at a dihedral angle of 77.48°. nih.gov Such studies also provide invaluable information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net In this derivative, the amino hydrogens are involved in both intramolecular and intermolecular hydrogen bonds. researchgate.net

Crystal structures of other derivatives, such as Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, have also been reported, showing a triclinic crystal system. nih.gov These crystallographic studies provide unequivocal proof of the molecular structure and offer insights into the conformational preferences of these molecules in the solid state. nih.goviucr.org

Table 5: Representative Crystal Data for Derivatives of this compound nih.govnih.gov

ParameterEthyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateEthyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP-1
a (Å)6.27869 (7)7.0012 (7)
b (Å)15.43607 (12)7.5870 (8)
c (Å)15.27141 (13)10.1055 (10)
β (°)96.2633 (9)72.173 (2)
Volume (ų)1471.24 (2)465.26 (8)

Computational and Theoretical Studies on Ethyl 4 Amino 1h Pyrazole 5 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry for investigating the electronic structure and geometry of molecules. nih.gov DFT methods, such as B3LYP, are frequently used to predict the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the lowest energy state. nih.gov

For ethyl 4-amino-1H-pyrazole-5-carboxylate, a DFT study would yield precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for confirming the molecule's structure and understanding its steric and electronic properties. Furthermore, DFT calculations are used to determine key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

ParameterTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyeIndicates overall polarity of the molecule

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. nih.gov It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

An MEP map of this compound would visualize the electron-rich and electron-poor regions. Typically, regions with negative electrostatic potential (colored red) are electron-rich and susceptible to electrophilic attack. These would likely be located around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group due to the presence of lone pairs of electrons. Conversely, regions with positive potential (colored blue), indicating electron deficiency, are prone to nucleophilic attack. Such areas would be expected around the hydrogen atoms of the amino group and the pyrazole ring NH. nih.gov This analysis is critical for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex wave function from a quantum calculation into a more intuitive chemical representation of localized bonds, lone pairs, and their interactions. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

While small molecules like this compound have limited conformational flexibility compared to large biomolecules, molecular dynamics (MD) simulations can still provide valuable insights. MD simulations model the movement of atoms and molecules over time, offering a view of the molecule's dynamic behavior in different environments, such as in a solvent or bound to a protein. nih.gov

An MD simulation could explore the rotational freedom of the ethyl ester group and the amino group, identifying the most stable conformations and the energy barriers between them. When studying the interaction of the molecule with a biological target, MD simulations are crucial for assessing the stability of the protein-ligand complex. nih.gov By tracking metrics like the root-mean-square deviation (RMSD) of the ligand in the binding site, researchers can determine if the docked pose is stable over time, adding confidence to docking predictions. nih.govnih.gov

In Silico Screening and Protein-Ligand Docking for Biological Target Identification

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule within the active site of a target protein. physchemres.org Molecular docking algorithms systematically sample different conformations of the ligand within the protein's binding pocket and use a scoring function to estimate the strength of the interaction. nih.gov

Given that pyrazole derivatives are known to exhibit a wide range of biological activities, molecular docking could be employed to screen this compound against a library of known drug targets (e.g., kinases, carbonic anhydrases, etc.). nih.gov The results would predict potential biological targets for the compound. A typical docking study would identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivative and the amino acid residues of the protein. For instance, the amino group and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively, forming critical interactions that stabilize the complex. nih.gov

Biological Activities and Medicinal Chemistry Applications of Ethyl 4 Amino 1h Pyrazole 5 Carboxylate Derivatives

Anti-inflammatory Properties of Pyrazole (B372694) Carboxylates

The pyrazole scaffold is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs). Research into derivatives of ethyl 4-amino-1H-pyrazole-5-carboxylate has revealed their potential to act as potent anti-inflammatory agents.

A study involving a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates identified two compounds, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, which exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Another series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also showed noteworthy anti-inflammatory and analgesic effects. researchgate.net Specifically, compounds substituted with 2-chlorophenyl, 4-fluorophenyl, and 4-nitrophenyl groups displayed significant activity and possessed a lower ulcerogenic index compared to the standard drug, diclofenac (B195802) sodium. researchgate.net The anti-inflammatory mechanism of NSAIDs is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. researchgate.net

The anti-inflammatory effects of many pyrazole derivatives are directly linked to their ability to inhibit cyclooxygenase (COX) enzymes. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov The findings revealed that all the tested compounds were more selective inhibitors of COX-2 than COX-1. nih.gov Notably, certain trimethoxy-substituted derivatives demonstrated higher potency than celecoxib, a well-known COX-2 inhibitor. nih.gov

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index (COX-1/COX-2)Reference
10a (Trimethoxy derivative)Data Not SpecifiedData Not SpecifiedMore selective for COX-2 nih.gov
10b (Trimethoxy derivative)Data Not SpecifiedData Not SpecifiedMore selective for COX-2 nih.gov
10g (Trimethoxy derivative)Data Not SpecifiedData Not SpecifiedMore selective for COX-2 nih.gov
10h (Trimethoxy derivative)Data Not SpecifiedData Not SpecifiedMore selective for COX-2 nih.gov
Celecoxib (Reference)Data Not SpecifiedData Not SpecifiedSelective for COX-2 nih.gov

Anticancer and Antiproliferative Activities

The pyrazole core is a key feature in numerous compounds developed for cancer therapy due to its ability to interact with various biological targets. mdpi.com Derivatives of this compound have been extensively investigated, showing promise as anticancer and antipoproliferative agents through multiple mechanisms of action. mdpi.com

Kinases are crucial regulators of cell signaling pathways, and their inhibition is a primary strategy in cancer treatment. unife.it Pyrazole derivatives have been identified as potent inhibitors of a wide range of kinases. nih.gov

For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, targeting both wild-type and mutant forms of the enzyme. The representative compound, 10h, showed nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant. nih.gov Other pyrazole derivatives have demonstrated potent dual inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, a fused derivative, is known to inhibit kinases such as Src, CDK2, and EGFR tyrosine kinases. unife.it Additionally, certain pyrazole compounds have been found to potently inhibit the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cancer cell survival and proliferation. mdpi.com

Compound/Derivative ClassTarget Kinase(s)Observed Activity (IC₅₀)Reference
Compound 10hFGFR1, FGFR2, FGFR3, FGFR2 V564F46 nM, 41 nM, 99 nM, 62 nM nih.gov
5-alkylated selanyl-1H-pyrazoles (Compounds 53 & 54)EGFR, VEGFR-215.98 µM, 13.85 µM (against HepG2 cells) mdpi.com
Pyrazolo[3,4-d]pyrimidinesSrc, CDK2, EGFRActivity demonstrated unife.it
Pyrazole carbaldehyde derivatives (Compound 43)PI3 Kinase0.25 µM (against MCF7 cells) mdpi.com

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysfunctional cell cycle. nih.gov Pyrazole derivatives have been shown to effectively halt this process. For example, a study on triple-negative breast cancer cells (MDA-MB-468) found that the pyrazole derivative 3f induced cell cycle arrest in the S phase. nih.gov This arrest in the cell cycle prevents the cancer cells from replicating their DNA and dividing. The induction of apoptosis, or programmed cell death, is another key mechanism. Compound 3f was also shown to provoke apoptosis, which was associated with an increase in reactive oxygen species (ROS) and caspase 3 activity. nih.gov Similarly, other pyrazole derivatives have been reported to inhibit cell cycle progression in human bladder cancer cell lines and induce apoptosis in HCT116 colon cancer cells. nih.govnih.gov

The therapeutic potential of this compound derivatives has been confirmed through their evaluation against a broad spectrum of human tumor cell lines. These studies demonstrate both the potency and, in some cases, the selectivity of these compounds.

For example, 5-aminopyrazole derivatives showed significant growth inhibition against various cancer cell lines, with one compound selectively blocking the growth of the renal cancer cell line CAKI-1. nih.gov The pan-FGFR inhibitor 10h strongly suppressed the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells. nih.gov Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine have demonstrated potent antiproliferative activity against the U937 human histiocytic lymphoma cell line. unife.it The broad activity of these derivatives underscores their potential for development into effective anticancer drugs. mdpi.com

Compound/DerivativeCancer Cell LineActivity (IC₅₀)Reference
Compound 10hNCI-H520 (Lung)19 nM nih.gov
Compound 10hSNU-16 (Gastric)59 nM nih.gov
Compound 10hKATO III (Gastric)73 nM nih.gov
Compound 3fMDA-MB-468 (Breast)14.97 µM (24h) nih.gov
Compound 41MCF7 (Breast)1.937 µg/mL mdpi.com
Compound 41HepG2 (Liver)3.695 µg/mL mdpi.com
Compound 42HCT116 (Colon)2.914 µg/mL mdpi.com
Compound 4l (Pyrazolo[3,4-d]pyrimidine)U937 (Lymphoma)<20 µM unife.it

Antimicrobial Properties (Antibacterial, Antifungal, Antimalarial)

In addition to their anti-inflammatory and anticancer properties, derivatives of this compound are recognized for their significant antimicrobial activities. mdpi.com The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area. nih.gov

Studies have demonstrated the broad-spectrum activity of these compounds. For example, oxoindolin-3-yl-pyrazolo[5,1-c] mdpi.comresearchgate.nettriazine derivatives showed moderate antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com Pyrazolo[5,1-b]thiazole derivatives exhibited excellent activity against the fungus Aspergillus fumigatus and high activity against Candida albicans. nih.gov Some of these compounds also showed antibacterial effects against Escherichia coli and Salmonella SP that were comparable to the standard antibiotic Gentamycin. nih.gov Furthermore, a series of pyrazolyl 1,3,4-thiadiazine derivatives displayed remarkable antibacterial and antifungal activities, with one compound showing higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole, with MIC values ranging from 2.9 to 7.8 µg/mL for antifungal activity and 62.5 to 125 µg/mL for antibacterial activity. nih.gov

Derivative ClassMicroorganismTypeObserved ActivityReference
Pyrazolyl 1,3,4-thiadiazines (Compound 21a)Various FungiAntifungalMIC: 2.9–7.8 µg/mL nih.gov
Pyrazolyl 1,3,4-thiadiazines (Compound 21a)Various BacteriaAntibacterialMIC: 62.5–125 µg/mL nih.gov
Pyrazolo[5,1-b]thiazolesAspergillus fumigatusAntifungalExcellent activity nih.gov
Pyrazolo[5,1-b]thiazolesCandida albicansAntifungalHigh activity nih.gov
Pyrazolo[5,1-b]thiazoles (Compounds 4 & 6)Salmonella SP, Escherichia coliAntibacterialEquipotent to Gentamycin nih.gov
Isoxazole pyrazole carboxylate (Compound 7ai)Rhizoctonia solaniAntifungalEC₅₀: 0.37 μg/mL researchgate.net

General Enzyme Inhibition Studies

Derivatives of this compound are notable for their broad-spectrum enzyme inhibitory activities, a characteristic attributable to the versatile pyrazole scaffold. This core structure serves as a "privileged scaffold" in medicinal chemistry, capable of forming key interactions with the active sites of various enzymes. mdpi.com Research has demonstrated that modifications on the pyrazole ring significantly influence biological activity, leading to the development of potent and selective inhibitors for several enzyme families. nih.gov

One major area of investigation is in the development of kinase inhibitors . The aminopyrazole moiety is an effective starting point for creating compounds that target the ATP-binding site of kinases. mdpi.comresearchgate.net For instance, derivatives have been designed as inhibitors of:

p38 Mitogen-Activated Protein (MAP) Kinase : A series of pyrazole inhibitors were developed based on the crystal structure of a compound bound to the p38 enzyme. Structure-based design led to optimized inhibitors with improved in vivo activity. researchgate.net

Fms-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from aminopyrazole precursors, have been identified as potent multikinase inhibitors targeting FLT3 and VEGFR2, which are crucial in acute myeloid leukemia (AML). nih.govresearchgate.net

NF-κB-Inducing Kinase (NIK) : N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NIK, a key component of the non-canonical NF-κB pathway, which is an oncogenic drug target. nih.govnih.gov

Another significant application is in the creation of antibacterial agents . Pyrazole-based compounds have been synthesized as inhibitors of the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). mdpi.com Since the DapE enzyme is part of the lysine (B10760008) biosynthesis pathway in bacteria and is absent in mammals, these inhibitors represent a promising pathway for developing new antibiotics with potentially low toxicity. nih.gov Structure-activity relationship (SAR) studies of pyrazole thioether analogs have identified compounds with significant inhibitory potency against DapE from Haemophilus influenzae. mdpi.com

The table below summarizes the inhibitory activities of selected pyrazole derivatives against various enzymes.

Derivative ClassTarget EnzymeTherapeutic AreaKey Findings
Pyrazole Thioether AnalogsDapEAntibacterialCompound 7d showed an IC50 of 17.9 ± 8.0 μM. mdpi.com
(R)-pyrazole 7q DapEAntibacterialActs as a competitive inhibitor with an IC50 of 18.8 µM. mdpi.com
Pyrazolo[3,4-d]pyrimidinesFLT3, VEGFR2Anticancer (AML)Compound 33 potently inhibits both kinases and led to complete tumor regression in a mouse model. nih.gov
1H-Pyrazole-3-carboxamidesCDK2/4, FLT3Anticancer (AML)Compound 8t showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). researchgate.net
N-Acetyl-3-aminopyrazolesNIKAnticancerCompound 3a was identified as a low μM selective NIK inhibitor. nih.govnih.gov

Influence on Biochemical Pathways and Gene Expression Regulation

Aminopyrazole derivatives have demonstrated notable potential in modulating biochemical pathways related to oxidative stress. Several studies have highlighted their antioxidant and radical scavenging properties. mdpi.comresearchgate.netnih.gov The aminopyrazole scaffold is considered a key feature for enhancing these antioxidant effects. nih.gov

Research has shown that certain 5-aminopyrazole derivatives can remarkably inhibit the production of reactive oxygen species (ROS) in human platelets. mdpi.com In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS tests, have confirmed the radical scavenging capabilities of various aminopyrazole compounds. mdpi.comnih.gov For example, a series of 4-aminopyrazol-5-ols, developed as analogs of the antioxidant drug Edaravone, showed pronounced antioxidant activity, with the lead compound demonstrating high efficacy in ABTS, FRAP, and ORAC tests. nih.govmdpi.com These findings suggest that such compounds could serve as lead structures for developing therapeutic agents for treating diseases associated with oxidative stress. mdpi.com

Selected aminopyrazole derivatives were found to strongly inhibit superoxide (B77818) anion production, lipid peroxidation, and the activity of NADPH oxidase, a key enzyme in ROS production. mdpi.com This protective effect against oxidative stress highlights their potential therapeutic applications.

Derivatives based on the aminopyrazole structure have been found to specifically influence the activity of key transcription factors, most notably the nuclear factor kappa B (NF-κB). The NF-κB signaling pathway is a critical regulator of immune responses, inflammation, and cell survival, and its dysregulation is linked to various cancers. reactionbiology.com

Specifically, N-acetyl-3-aminopyrazole compounds have been identified as selective inhibitors of NF-κB-inducing kinase (NIK). nih.govnih.gov NIK is a central signaling kinase in the non-canonical NF-κB pathway. reactionbiology.com By inhibiting NIK, these aminopyrazole derivatives can effectively block the NIK-dependent activation of the NF-κB cascade. nih.govnih.gov One optimized compound, aminopyrazole 3a , was shown to be a selective NIK inhibitor in the low micromolar range and effectively suppressed the NF-κB pathway in tumor cells. nih.gov This targeted inhibition demonstrates the potential of aminopyrazole derivatives to modulate gene expression controlled by the NF-κB family of transcription factors. researchgate.netreactionbiology.com

Utility as Precursors for Pharmacologically Active Compounds

This compound and its analogs are highly valued as versatile intermediates in the synthesis of more complex, pharmacologically active heterocyclic systems. nih.govreactionbiology.com Their inherent chemical functionalities allow for straightforward elaboration into fused ring systems with significant biological relevance.

One of the most prominent applications of this compound derivatives is as key precursors in the synthesis of Sildenafil (Viagra™) and its analogues. nih.govreactionbiology.com These compounds are potent inhibitors of phosphodiesterase type 5 (PDE5). The core of Sildenafil is a pyrazolo[4,3-d]pyrimidine ring system, which is constructed from an appropriately substituted aminopyrazole precursor. reactionbiology.com

The synthesis typically involves several steps starting from a 4-nitro-pyrazole-5-carboxylic acid derivative. This intermediate undergoes amidation, reduction of the nitro group to an amino group, acylation, and finally, a cyclization reaction to form the fused pyrazolo[4,3-d]pyrimidin-7-one core. mdpi.comresearchgate.net The ethyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a crucial intermediate in this pathway. nih.gov The accessibility of various substituted 4-aminopyrazole carboxylates allows for the generation of a wide library of Sildenafil analogues for structure-activity relationship studies. nih.govreactionbiology.com

The general synthetic route can be summarized as follows:

Starting Material / IntermediateReaction StepProduct
Ethyl 2-cyano-3-ethoxyacrylateReaction with hydrazideEthyl 5-amino-1H-pyrazole-4-carboxylate derivative nih.gov
3-Alkyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acidAmidation3-Alkyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide mdpi.com
4-Nitro-pyrazole carboxamideReduction of nitro group4-Amino-pyrazole carboxamide mdpi.comresearchgate.net
4-Amino-pyrazole carboxamideAcylation & CyclizationPyrazolo[4,3-d]pyrimidin-7-one (Sildenafil core) mdpi.comresearchgate.net

The pyrazole ring is recognized as a bioisostere of other heterocyclic systems, meaning it can replace other rings in a molecule without drastically altering its biological activity. mdpi.com This principle is leveraged in the design of purine (B94841) analogs and antimetabolites. Purines (adenine and guanine) are fundamental components of DNA, RNA, and various cofactors. Molecules that mimic their structure can interfere with metabolic pathways that utilize purines, making them effective anticancer or antiviral agents.

The pyrazolo[4,3-d]pyrimidine scaffold, readily synthesized from this compound derivatives, is a classic example of a purine analog. reactionbiology.com In this structure, the pyrazole ring fused to a pyrimidine (B1678525) ring mimics the natural imidazole-pyrimidine fusion of the purine core. This structural mimicry allows these compounds to interact with enzymes and receptors that normally bind purines, such as kinases. nih.gov The extensive development of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors for cancer therapy is a direct application of this antimetabolite strategy. nih.govnih.gov

Development in Agrochemical Research

The pyrazole scaffold, a core component of this compound, is a cornerstone in the development of modern agrochemicals. Derivatives of this compound have been investigated for a range of applications, most notably as fungicides and herbicides. The versatility of the pyrazole ring allows for chemical modifications that lead to compounds with potent and specific activities against agricultural pests and weeds.

Research has shown that pyrazole derivatives possess significant fungicidal properties. nih.gov Inspired by commercially successful fungicides like fluxapyroxad, scientists have designed and synthesized novel pyrazole carboxylate derivatives that exhibit potent activity against a variety of agricultural fungi. acs.org For instance, certain novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone have demonstrated excellent bioactivities against significant plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. acs.org In vivo testing of these compounds on cherry tomatoes and apple branches has shown prominent efficacy, highlighting their potential as candidates for further fungicide development. acs.org The utility of pyrazoloazines, which can be synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate, in agriculture further underscores the importance of this class of compounds. researchgate.net

Beyond fungicides, pyrazole derivatives have also been recognized for their herbicidal activity. nih.gov The structural features of the pyrazole ring can be tailored to inhibit essential processes in plants, leading to the development of effective herbicides for weed control in various crops.

Compound TypeAgrochemical ApplicationTarget Organism ExampleReference
Pyrazole Carboxylate DerivativesFungicideBotrytis cinerea, Sclerotinia sclerotiorum, Valsa mali acs.org
General Pyrazole DerivativesHerbicideN/A nih.gov
PyrazoloazinesGeneral AgricultureN/A researchgate.net
Table 1: Applications of this compound Derivatives in Agrochemical Research.

Interaction Studies with Biological Macromolecules (e.g., proteins, enzymes)

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with biological macromolecules such as enzymes and proteins. These interactions are often highly specific, leading to the inhibition of essential biological pathways in target organisms.

A primary mechanism of action for many pyrazole-based fungicides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org Molecular docking studies have revealed that pyrazole carboxylate derivatives can form interactions with key amino acid residues within the active site of SDH. acs.org This binding prevents the enzyme from carrying out its function in the mitochondrial respiratory chain, ultimately leading to fungal cell death. The inhibitory effect has been quantified, with some derivatives showing an IC₅₀ value of 82.26 μM against SDH. acs.org

Derivatives of pyrazole carboxylates have also been shown to inhibit other types of enzymes. For example, a series of novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their ability to inhibit acrosin, a serine proteinase. Several of these compounds exhibited potent acrosin inhibitory activity, suggesting their potential as contraceptive agents. nih.gov Furthermore, studies on other related pyrazole analogs, specifically 4-aminopyrazolols, have demonstrated moderate inhibitory activity against carboxylesterase (CES), with IC₅₀ values ranging from 10 to 98 μM. mdpi.com

The structural basis for these interactions often involves the formation of hydrogen bonds and π–π stacking interactions between the pyrazole derivative and the macromolecule. nih.govresearchgate.net Crystal structure analysis of derivatives like ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate reveals intermolecular hydrogen bonds and π–π interactions between benzene (B151609) and pyrazole rings. nih.govresearchgate.net These non-covalent interactions are crucial for the stable binding of these small molecules to the active or allosteric sites of proteins and enzymes, thereby modulating their biological function. nih.gov

Macromolecule TargetDerivative ClassType of InteractionObserved EffectQuantitative Data (IC₅₀)Reference
Succinate Dehydrogenase (SDH)Pyrazole Carboxylate DerivativesEnzyme InhibitionAntifungal Activity82.26 μM acs.org
Acrosin (Serine Proteinase)Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate DerivativesEnzyme InhibitionAcrosin Inhibitory ActivityN/A nih.gov
Carboxylesterase (CES)4-AminopyrazololsEnzyme InhibitionModerate Anticarboxylesterase Activity10 - 98 μM mdpi.com
Table 2: Interaction of this compound Derivatives with Biological Macromolecules.

Future Research Directions and Challenges for Ethyl 4 Amino 1h Pyrazole 5 Carboxylate

Advancements in Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate and its analogs is a cornerstone of its utility. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. While classical methods like the condensation of hydrazines with β-ketonitriles are well-established, there is a continuous drive for innovation. chim.it

One promising avenue is the refinement of regiodivergent synthesis strategies. For instance, the reaction of hydrazines with precursors like ethyl 2-cyano-3-ethoxyacrylate can yield different isomers, and controlling this selectivity is crucial for producing the desired 5-aminopyrazole isomer. chim.it Advanced methodologies such as flow chemistry are also gaining traction. Flow chemistry offers superior control over reaction parameters like temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov The use of microwave-assisted organic synthesis (MAOS) and ultrasound techniques has already shown potential in accelerating reaction times and improving yields for various pyrazole (B372694) derivatives. rsc.orggsconlinepress.com However, challenges in MAOS, such as uneven heating and the need for specialized equipment, need to be addressed for industrial-scale production. rsc.org

Future synthetic strategies will likely incorporate a combination of these advanced techniques to optimize the production of this compound derivatives.

Synthetic MethodologyPotential AdvantagesKey Challenges
Flow Chemistry Enhanced reaction control, improved safety, scalabilityInitial setup cost, potential for clogging
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsSpecialized equipment, potential for localized overheating
Ultrasonic Irradiation Milder reaction conditions, enhanced mass transferScalability for large-volume production
Regiodivergent Synthesis Access to multiple isomers from a single precursorPrecise control of reaction conditions to ensure selectivity

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov For this compound, a significant area of future research lies in the exploration of novel biological targets and therapeutic applications beyond the well-trodden paths.

While its potential as a building block for kinase inhibitors is recognized, there is an opportunity to investigate its efficacy against less-explored kinase families or other enzyme classes. nih.gov The structural motifs of the 4-aminopyrazole core could be leveraged to design inhibitors for a variety of enzymes implicated in diseases ranging from neurodegenerative disorders to metabolic syndromes. nih.gov Furthermore, the antioxidant potential of aminopyrazole derivatives, such as 4-aminopyrazol-5-ols, suggests that this compound analogs could be developed as agents to combat oxidative stress-related conditions. nih.govresearchgate.net

The challenge in this area is the vastness of the biological space. High-throughput screening and computational methods will be instrumental in identifying promising new biological targets for this versatile scaffold.

In-depth Structure-Activity Relationship (SAR) Studies for Lead Optimization

Once a biological activity is identified, the next critical step is the optimization of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. In-depth Structure-Activity Relationship (SAR) studies are fundamental to this process. For this compound, systematic modifications of its core structure will be essential.

Key areas for SAR exploration include:

Substitution on the pyrazole ring: Investigating the effect of different substituents at the N1 position of the pyrazole ring can significantly impact binding affinity and selectivity. acs.org

Alteration of the ester group: Converting the ethyl ester at the 5-position to other esters, amides, or carboxylic acids can influence solubility, metabolic stability, and target engagement. acs.org

For example, studies on 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 have demonstrated how systematic structural modifications can lead to potent and selective inhibitors. nih.govresearchgate.net A significant challenge in SAR studies is the synthetic effort required to generate a diverse library of analogs. Efficient and flexible synthetic routes are therefore a prerequisite for successful lead optimization.

Application of Emerging Spectroscopic and Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of newly synthesized derivatives of this compound is crucial. While standard techniques like 1D NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry are routine, emerging techniques can provide deeper structural insights.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating complex molecular structures and confirming connectivity, which is particularly important when dealing with isomeric products. openpubglobal.com Advanced mass spectrometry techniques can provide precise mass measurements and fragmentation patterns, aiding in structural confirmation. nih.gov

For complex cases, such as the study of tautomerism in aminopyrazoles, matrix isolation infrared (IR) spectroscopy combined with computational calculations can be employed to identify and characterize different tautomeric forms. mdpi.com As the complexity of the synthesized molecules increases, the application of these advanced analytical methods will become indispensable for ensuring structural integrity and purity.

Analytical TechniqueApplication in Characterization
2D NMR (COSY, HSQC, HMBC) Elucidation of complex structures, confirmation of atom connectivity. openpubglobal.com
High-Resolution Mass Spectrometry Precise mass determination and structural confirmation through fragmentation. nih.gov
Matrix Isolation IR Spectroscopy Study of tautomeric equilibria and unstable species. mdpi.com
X-ray Crystallography Definitive determination of three-dimensional molecular structure.

Integration of Advanced Computational Chemistry in Predictive Design and Mechanistic Elucidation

Computational chemistry is an increasingly vital tool in modern drug discovery and development. For this compound, computational approaches can accelerate the research process in several ways.

Molecular docking studies can predict the binding modes of derivatives with their biological targets, providing insights for rational drug design and guiding SAR studies. ajol.info In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. ajol.infonih.govresearchgate.net

Furthermore, Density Functional Theory (DFT) calculations can be employed to study the electronic properties of the molecule and to elucidate reaction mechanisms, aiding in the optimization of synthetic routes. acs.orgresearchgate.netresearchgate.net The challenge lies in the accuracy of the computational models and force fields used, which requires continuous refinement and validation against experimental data. researchgate.net

Further Development of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives presents numerous opportunities for the application of greener methodologies.

Future research will focus on:

Use of environmentally benign solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. thieme-connect.com

Development of recyclable catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused, reducing waste and cost. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy efficiency: Utilizing energy-efficient techniques like mechanochemical synthesis (grinding) to reduce energy consumption. rsc.org

The development of multicomponent reactions, where three or more reactants are combined in a single step to form the final product, is a particularly attractive green strategy for the synthesis of complex pyrazole derivatives. gsconlinepress.comrsc.org

Considerations for Preclinical Development and Potential Clinical Translation

The ultimate goal of developing derivatives of this compound for therapeutic use is their successful clinical translation. The path from a promising lead compound to an approved drug is fraught with challenges.

Key considerations in preclinical development include:

Pharmacokinetics: Ensuring the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties for the intended therapeutic use. researchgate.net

Toxicology: Thoroughly evaluating the potential for off-target effects and toxicity. researchgate.net

Scalability of synthesis: Developing a synthetic route that is robust, reproducible, and economically viable for large-scale production. nih.gov

One of the major hurdles in the clinical translation of pyrazole-based drugs is the potential for off-target effects due to the promiscuous nature of some pyrazole scaffolds. researchgate.net Overcoming drug resistance is another significant challenge, particularly in areas like oncology. researchgate.net Bridging the gap between preclinical efficacy and clinical success will require interdisciplinary collaboration and rigorous validation of therapeutic candidates. researchgate.net

Q & A

Advanced Research Question

  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts molecular geometry, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) chains formed by N-H⋯O interactions .
  • Molecular Dynamics : Simulations in water/DMSO mixtures assess solubility and aggregation behavior .

How can researchers address discrepancies in spectral data or crystallographic results during analysis?

Advanced Research Question

  • Spectral Contradictions : Cross-validate NMR/IR data with computational predictions. For example, unexpected shifts may indicate tautomerism (e.g., pyrazole ↔ pyrazolium) .
  • Crystallographic Ambiguities : Use twin refinement in SHELXL for twinned crystals or check for disorder with PLATON .
  • Reproducibility : Ensure consistent reaction conditions (e.g., anhydrous solvents) to avoid polymorphic variations .

What strategies improve yield and purity during the synthesis of this compound?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yield by 15–20% .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >99% purity .
  • Catalytic Optimization : Pd(PPh₃)₄ in Suzuki couplings for functionalized derivatives (e.g., aryl substitutions) .

How do substituents on the pyrazole ring influence the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase hydrogen bond acceptor strength, altering crystal packing .
  • Steric Effects : Bulky groups (e.g., tosyl) hinder π-π stacking, reducing melting points by 20–30°C .
  • Pharmacological Tuning : Methyl or phenyl substitutions enhance bioactivity (e.g., NO release in diazeniumdiolate derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.